Eglu
Overview
Description
(2S)-α-Ethylglutamic acid: , commonly known as eGlu, is a nitrogen-containing organic compound with the molecular formula C₇H₁₃NO₄. It is a potent and competitive antagonist of the metabotropic glutamate receptor 2 (mGluR2). This compound has shown significant potential in scientific research, particularly in the fields of neuroscience and pharmacology, due to its antidepressant and anti-injury effects .
Mechanism of Action
Target of Action
Eglu, also known as Eglumetad or Eglumegad, is a research drug developed by Eli Lilly and Company . The primary targets of this compound are the group II metabotropic glutamate receptors (mGluR 2/3) . These receptors are part of the glutamate receptor family, which plays a crucial role in the central nervous system. They are involved in a variety of physiological functions, including learning, memory formation, and regulation of neuronal excitability .
Mode of Action
This compound acts as a group-selective agonist for the group II metabotropic glutamate receptors (mGluR 2/3) . This means that it binds to these receptors and activates them. It is unclear whether this compound directly interacts with dopamine d2 receptors . The activation of these receptors leads to changes in neuronal excitability with different amplitude and kinetics .
Biochemical Pathways
The activation of mGluR 2/3 receptors by this compound affects several biochemical pathways. These receptors are linked to the inhibition of the cyclic AMP cascade and modulation of ion channels . The activation of these receptors can lead to the inhibition of neurotransmitter release, thus reducing neuronal excitability .
Result of Action
The activation of mGluR 2/3 receptors by this compound has several molecular and cellular effects. In experiments on mice, this compound was found to be as effective as diazepam for treating anxiety symptoms, but without producing any of the negative side effects of diazepam such as sedation and memory impairment . This compound has also been found to be effective in relieving the symptoms of withdrawal from chronic use of both nicotine and morphine in animals .
Biochemical Analysis
Biochemical Properties
Eglu interacts with the (lS,3S)-ACPD-sensitive site with a Kd value of 66 μM . It interacts with various enzymes, proteins, and other biomolecules, primarily functioning as a competitive antagonist for the mGluR-2 receptor . This interaction influences the dynamics, regulation, and control of metabolic networks .
Cellular Effects
This compound’s effects on cells are primarily related to its role as a mGluR-2 receptor antagonist. It influences cell function by modulating neuronal excitability and synaptic transmission . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the mGluR-2 receptor . This interaction can lead to changes in gene expression and can influence enzyme inhibition or activation .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the mGluR-2 receptor . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-α-Ethylglutamic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate α-amino acid derivative.
Ethylation: The α-amino acid derivative undergoes ethylation to introduce the ethyl group at the α-position.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain (2S)-α-Ethylglutamic acid in its pure form
Industrial Production Methods: Industrial production of (2S)-α-Ethylglutamic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Large quantities of starting materials are subjected to ethylation under controlled conditions.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for research and industrial applications
Chemical Reactions Analysis
Types of Reactions: (2S)-α-Ethylglutamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert (2S)-α-Ethylglutamic acid into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of (2S)-α-Ethylglutamic acid .
Scientific Research Applications
(2S)-α-Ethylglutamic acid has a wide range of applications in scientific research:
Neuroscience: It is used to study the role of mGluR2 receptors in the brain and their involvement in neurological disorders.
Pharmacology: The compound is investigated for its potential as an antidepressant and its effects on neurotransmission.
Medicine: Research explores its use in treating conditions such as arthritis and its neuroprotective properties.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
(2S)-α-Methylglutamic acid: Another mGluR2 antagonist with similar properties.
(2S)-α-Propylglutamic acid: A compound with a similar structure but different pharmacological profile.
(2S)-α-Butylglutamic acid: Another analog with variations in its side chain
Uniqueness: (2S)-α-Ethylglutamic acid is unique due to its specific interaction with the mGluR2 receptor and its potent antidepressant effects. Its ability to selectively antagonize mGluR2 receptors makes it a valuable tool in neuroscience research and drug development .
Properties
IUPAC Name |
(2S)-2-amino-2-ethylpentanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-2-7(8,6(11)12)4-3-5(9)10/h2-4,8H2,1H3,(H,9,10)(H,11,12)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYBYZLHPIALCZ-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](CCC(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50415504 | |
Record name | EGLU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170984-72-2 | |
Record name | EGLU | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170984-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EGLU | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50415504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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